molecular formula C11H14O2 B13543115 [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol

Cat. No.: B13543115
M. Wt: 178.23 g/mol
InChI Key: OKKLNEHPHWXNMB-UHFFFAOYSA-N
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Description

[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol: is an organic compound characterized by a cyclopropyl group attached to a methanol moiety, with a methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-methoxybenzyl chloride with diazomethane, followed by reduction. The reaction conditions often include:

    Cyclopropanation: Using diazomethane in the presence of a catalyst such as copper(I) chloride.

    Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) to convert the intermediate to the final alcohol product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts for specific steps, such as the reduction process, can also be considered to improve selectivity and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the compound, often using agents like sodium borohydride (NaBH4) or hydrogenation with palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, or catalytic hydrogenation.

    Substitution: NaH in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of the corresponding cyclopropylmethanol derivatives.

    Substitution: Formation of various substituted cyclopropylmethanol derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may be exploited to develop drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry

In the materials science industry, this compound can be used as a precursor for the synthesis of polymers and other advanced materials. Its incorporation into polymer chains can impart unique mechanical and chemical properties.

Mechanism of Action

The mechanism by which [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy group and cyclopropyl ring can influence the compound’s binding affinity and specificity, affecting molecular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • [1-(3-Methoxy-phenyl)-cyclopropyl]-methane
  • [1-(3-Methoxy-phenyl)-cyclopropyl]-ethanol
  • [1-(3-Methoxy-phenyl)-cyclopropyl]-propane

Uniqueness

Compared to its analogs, [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions. This feature can significantly influence its reactivity and applications, making it a versatile compound in various fields.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

[1-(3-methoxyphenyl)cyclopropyl]methanol

InChI

InChI=1S/C11H14O2/c1-13-10-4-2-3-9(7-10)11(8-12)5-6-11/h2-4,7,12H,5-6,8H2,1H3

InChI Key

OKKLNEHPHWXNMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CC2)CO

Origin of Product

United States

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